4-Valerylphenol

Description

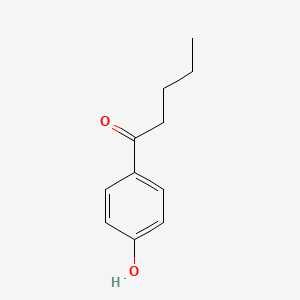

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxyphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCJJGOOPOIZTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062541 | |

| Record name | 1-Pentanone, 1-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2589-71-1 | |

| Record name | 1-(4-Hydroxyphenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2589-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Valerylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002589711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Valerylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Valerylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentanone, 1-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentanone, 1-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-hydroxyvalerophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-VALERYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFV916NJJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Valerylphenol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Valerylphenol, also known as 4'-hydroxyvalerophenone, is an acylphenol that serves as a versatile intermediate in organic synthesis and a key building block in the development of novel therapeutic agents. Its structure, combining a hydrophilic phenolic group with a moderately lipophilic pentanoyl chain, provides a unique scaffold for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide offers an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and analytical characterization of 4-Valerylphenol. Furthermore, it discusses its applications in drug discovery, grounded in established medicinal chemistry principles, and provides essential safety and handling protocols for laboratory use.

Introduction: The Strategic Importance of Phenolic Scaffolds in Drug Design

Phenolic compounds are foundational motifs in a vast number of biologically active molecules and approved pharmaceuticals.[1][2] The hydroxyl group can act as a critical hydrogen bond donor and acceptor, anchoring ligands to their biological targets. However, the phenol moiety is often susceptible to rapid phase II metabolism (glucuronidation or sulfation), leading to poor oral bioavailability and short half-life, which presents a significant challenge in drug development.[1][2] Acylphenols, such as 4-Valerylphenol, represent a strategically important subclass. The introduction of an acyl group modulates the electronic properties of the phenolic ring and introduces an additional point for synthetic diversification. Understanding the nuanced characteristics of 4-Valerylphenol is therefore crucial for medicinal chemists aiming to optimize phenolic scaffolds for enhanced therapeutic efficacy.[1]

Chemical Structure and Physicochemical Properties

The molecular architecture of 4-Valerylphenol dictates its chemical behavior and potential biological interactions.

Chemical Structure Diagram

Sources

An In-depth Technical Guide to the Synthesis of 4-Valerylphenol

Introduction: The Significance of 4-Valerylphenol in Research and Development

4-Valerylphenol, also known as 4'-hydroxyvalerophenone, is a valuable phenolic compound characterized by a pentanoyl group attached to the para position of a phenol ring. This molecular architecture makes it a versatile intermediate in the synthesis of a wide range of biologically active molecules and advanced materials. Its applications span from the development of novel pharmaceuticals, where the phenolic hydroxyl and ketone functionalities can be readily modified, to the synthesis of liquid crystals and specialized polymers.

This technical guide provides a comprehensive overview of the primary synthetic pathways to 4-Valerylphenol, designed for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings of these reactions, offers detailed experimental protocols, and presents a comparative analysis of the available methods to inform strategic synthetic planning.

Primary Synthetic Pathways to 4-Valerylphenol

The synthesis of 4-Valerylphenol is predominantly achieved through two classical and reliable methods: the direct Friedel-Crafts acylation of phenol and the Fries rearrangement of an intermediate phenyl ester. The choice between these pathways is often dictated by the desired regioselectivity, available starting materials, and scalability of the reaction.

Pathway 1: Direct Friedel-Crafts Acylation of Phenol

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the direct introduction of an acyl group onto an aromatic ring.[1] In the context of 4-Valerylphenol synthesis, this involves the reaction of phenol with an acylating agent, typically valeryl chloride or valeric anhydride, in the presence of a Lewis acid catalyst.[2]

Mechanism and Rationale:

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the acylating agent to form a highly electrophilic acylium ion.[2] The electron-rich phenol ring then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation restores the aromaticity of the ring, yielding the acylated phenol.[3]

A critical consideration in the acylation of phenols is the competition between C-acylation (on the aromatic ring) and O-acylation (on the hydroxyl group).[4][5] The hydroxyl group of phenol can also coordinate with the Lewis acid, which can deactivate the ring towards electrophilic attack.[5] To favor C-acylation and achieve good yields, a stoichiometric excess of the Lewis acid is often employed.[4] This excess catalyst can coordinate to the oxygen of any initially formed O-acylated product (phenyl valerate), facilitating its rearrangement to the more thermodynamically stable C-acylated product, a phenomenon related to the Fries rearrangement.[4][5]

Regioselectivity: The directing effect of the hydroxyl group in electrophilic aromatic substitution favors substitution at the ortho and para positions. To selectively obtain the desired 4-Valerylphenol (para-product), steric hindrance around the ortho positions can be exploited, and reaction conditions can be optimized.

Experimental Protocol: Direct Friedel-Crafts Acylation

This protocol outlines a general procedure for the synthesis of 4-Valerylphenol via Friedel-Crafts acylation.

Materials:

-

Phenol

-

Valeryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Suspend anhydrous aluminum chloride (a slight molar excess relative to valeryl chloride) in anhydrous dichloromethane in the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Add valeryl chloride dropwise to the cooled suspension via the dropping funnel with vigorous stirring.

-

After the addition is complete, add a solution of phenol in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Once the addition of phenol is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with stirring. This will quench the reaction and decompose the aluminum chloride complex.[3]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.[3]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-Valerylphenol by recrystallization or column chromatography.

Workflow for Direct Friedel-Crafts Acylation

Caption: Workflow for the synthesis of 4-Valerylphenol via Friedel-Crafts acylation.

Pathway 2: The Fries Rearrangement

The Fries rearrangement is an alternative and often more controlled method for the synthesis of hydroxyaryl ketones.[6] This reaction involves the rearrangement of a phenolic ester to a mixture of ortho- and para-acylphenols, catalyzed by a Lewis acid.[6] For the synthesis of 4-Valerylphenol, this pathway involves two distinct steps: the initial synthesis of phenyl valerate, followed by its rearrangement.

Mechanism and Rationale:

The currently accepted mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the phenyl ester. This is followed by the cleavage of the ester linkage to form an acylium ion and an aluminum phenoxide complex. The electrophilic acylium ion then attacks the activated aromatic ring at the ortho and para positions.[6] The final product is obtained after an acidic workup to hydrolyze the aluminum complex and liberate the phenolic hydroxyl group.

Regioselectivity Control: A key advantage of the Fries rearrangement is the ability to influence the ortho/para product ratio by controlling the reaction temperature.[6]

-

Low temperatures (typically below 60 °C) favor the formation of the para-isomer (4-Valerylphenol), which is the thermodynamically more stable product.

-

High temperatures (often above 100 °C) tend to yield more of the ortho-isomer , which is the kinetically favored product due to the formation of a more stable bidentate chelate with the aluminum catalyst.[6]

Experimental Protocol: Two-Step Synthesis via Fries Rearrangement

Step 1: Synthesis of Phenyl Valerate

Materials:

-

Phenol

-

Valeryl chloride

-

Pyridine or triethylamine (as a base)

-

A suitable solvent (e.g., dichloromethane, diethyl ether)

-

Hydrochloric acid, dilute solution

-

Sodium bicarbonate, saturated solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve phenol in the chosen solvent and add the base (e.g., pyridine).

-

Cool the solution in an ice bath.

-

Add valeryl chloride dropwise with stirring.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with dilute HCl to remove the base, followed by saturated NaHCO₃ solution and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain crude phenyl valerate. This can often be used in the next step without further purification. A general procedure for O-acylation suggests dissolving phenol and the acyl chloride in a 1% solution of trifluoromethanesulfonic acid in acetonitrile.[7]

Step 2: Fries Rearrangement of Phenyl Valerate

Materials:

-

Phenyl valerate (from Step 1)

-

Anhydrous aluminum chloride (AlCl₃)

-

A suitable solvent (e.g., nitrobenzene, carbon disulfide, or solvent-free)

-

Hydrochloric acid, concentrated

-

Ice

Procedure:

-

In a flask equipped for inert atmosphere operation, add anhydrous aluminum chloride.

-

If using a solvent, add it to the flask and cool the mixture. For para-selectivity, a low temperature (e.g., 0-25 °C) should be maintained.

-

Add phenyl valerate to the cooled mixture with stirring.

-

Stir the reaction at the chosen temperature, monitoring its progress by TLC. For optimal para-selectivity, it is crucial to maintain a low reaction temperature.

-

Once the reaction is complete, quench it by carefully pouring the mixture onto a mixture of crushed ice and concentrated HCl.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 4-Valerylphenol by recrystallization or column chromatography.

Fries Rearrangement Mechanism

Caption: Simplified mechanism of the Fries rearrangement to form 4-Valerylphenol.

Comparative Analysis of Synthesis Pathways

| Feature | Direct Friedel-Crafts Acylation | Fries Rearrangement |

| Number of Steps | One-pot synthesis | Two distinct steps |

| Reagents | Phenol, Valeryl Chloride, Lewis Acid | Phenyl Valerate, Lewis Acid |

| Key Control Parameter | Stoichiometry of Lewis Acid | Reaction Temperature for Regioselectivity |

| Para-Selectivity | Can be achieved, but may require careful optimization to avoid ortho-isomer and O-acylation. | Generally good to excellent para-selectivity at lower temperatures.[6] |

| Potential Issues | Competing O-acylation, polysubstitution, deactivation of the ring by the catalyst.[4][5] | Requires synthesis and isolation of the intermediate ester. Can still produce some ortho-isomer. |

| Reported Yields | Yields are highly dependent on reaction conditions, but C-acylation of phenols in neat trifluoromethanesulfonic acid can exceed 90%.[5] | Yields are generally good, and this method is often preferred for its control over regioselectivity. |

Product Characterization and Verification

The identity and purity of the synthesized 4-Valerylphenol should be confirmed using standard analytical techniques.

-

Melting Point: Pure 4-Valerylphenol is a white solid with a reported melting point of 62-65 °C.[8]

-

Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (typically two doublets in the aromatic region), the alpha-methylene protons of the valeryl chain (a triplet), and the other aliphatic protons. The phenolic hydroxyl proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with four distinct signals due to symmetry), and the aliphatic carbons of the valeryl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the phenolic O-H stretch, a strong absorption for the C=O stretch of the ketone, and characteristic peaks for the aromatic C-H and C=C bonds.

-

Safety Considerations

-

Valeryl Chloride: This reagent is corrosive, flammable, and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[7]

-

Aluminum Chloride: Anhydrous aluminum chloride is a corrosive solid that reacts vigorously with moisture. It should be handled in a dry environment, and exposure to skin and respiratory tract should be avoided.

-

Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Nitrobenzene is toxic. All solvents should be handled in a fume hood.

-

Quenching: The quenching of Friedel-Crafts reactions with water is highly exothermic and can cause splashing. This step should be performed slowly and with caution, preferably by adding the reaction mixture to ice.

Conclusion

Both the direct Friedel-Crafts acylation and the Fries rearrangement are viable and effective methods for the synthesis of 4-Valerylphenol. The direct acylation offers a more streamlined, one-pot approach, while the Fries rearrangement provides greater control over regioselectivity, often leading to higher yields of the desired para-product. The choice of method will depend on the specific requirements of the synthesis, including the desired purity, scale, and available equipment. Careful control of reaction conditions, particularly the stoichiometry of the Lewis acid in the Friedel-Crafts acylation and the temperature in the Fries rearrangement, is paramount for a successful outcome.

References

-

4'-Hydroxyvalerophenone: A Comprehensive Guide. (n.d.). Mastering Organic Synthesis. Retrieved from [Link]

- BenchChem. (2025). Improving the yield of the Friedel-Crafts acylation for substituted phenols. BenchChem.

-

Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

- BenchChem. (2025).

-

The Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved from [Link]

-

Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

Sources

- 1. The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. websites.umich.edu [websites.umich.edu]

- 4. echemi.com [echemi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. benchchem.com [benchchem.com]

- 7. 4'-Hydroxyvalerophenone synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 4'-Hydroxyvalerophenone for Researchers and Drug Development Professionals

Introduction

4'-Hydroxyvalerophenone, also known as 4-valerylphenol, is an aromatic ketone that has garnered significant interest in various scientific fields. Its molecular structure, featuring a hydroxyl group and a valeryl side chain attached to a benzene ring, imparts a unique combination of chemical reactivity and physical properties. This makes it a valuable precursor in the synthesis of a range of organic molecules, from pharmacologically active compounds to advanced liquid crystal materials. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical understanding of 4'-Hydroxyvalerophenone, empowering informed decisions in experimental design and application.

Core Properties of 4'-Hydroxyvalerophenone

A thorough understanding of the physicochemical properties of a compound is paramount for its effective utilization in research and development.

| Property | Value | Source |

| CAS Number | 2589-71-1 | [1] |

| Molecular Formula | C11H14O2 | [1][2] |

| Molecular Weight | 178.23 g/mol | [2] |

| Appearance | White solid | [1] |

| Melting Point | 62-65 °C | [1] |

Note: The molecular weight is calculated based on the molecular formula.

Synthesis of 4'-Hydroxyvalerophenone: A Focus on Friedel-Crafts Acylation

The primary synthetic route to 4'-Hydroxyvalerophenone is the Friedel-Crafts acylation of phenol with valeryl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the preparation of aromatic ketones.

Reaction Scheme

Sources

Spectroscopic data of 4-Valerylphenol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Valerylphenol

Introduction

4-Valerylphenol, also known as 4'-hydroxyvalerophenone, is an organic compound with the molecular formula C₁₁H₁₄O₂.[1] As a member of the hydroxyketone family, it possesses a phenol group and a pentanoyl (valeryl) group attached to a benzene ring in a para configuration. This bifunctional nature makes it a valuable intermediate in the synthesis of pharmaceuticals and liquid crystals.[1] Accurate and comprehensive characterization of such molecules is paramount for ensuring purity, verifying identity, and understanding reactivity in drug development and materials science.

This guide provides a detailed analysis of the expected spectroscopic signature of 4-Valerylphenol using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing data from analogous structures and fundamental spectroscopic principles, we will establish a reliable analytical framework for researchers working with this compound.

Molecular Structure and Atom Labeling

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in the 4-Valerylphenol molecule are systematically labeled as shown in the diagram below. This convention will be used throughout the NMR and MS analyses.

Caption: Labeled structure of 4-Valerylphenol.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The spectrum of 4-Valerylphenol is predicted to show distinct signals for the phenolic proton, the aromatic protons, and the protons of the aliphatic valeryl chain.

Interpretation and Causality

-

Aromatic Region (δ 6.9 - 8.0 ppm): The benzene ring is para-substituted with an electron-donating hydroxyl group (-OH) and an electron-withdrawing acyl group (-C(O)R). The -OH group increases electron density at the ortho (C2, C6) and para (C4) positions, causing the attached protons (H2, H6) to be shielded and appear upfield. Conversely, the acyl group deshields its ortho positions (C3, C5), shifting the attached protons (H3, H5) downfield. This creates a characteristic AA'BB' system, which often appears as two distinct doublets.

-

H3/H5 Protons: These protons are ortho to the carbonyl group and will be the most deshielded aromatic protons, expected to appear around δ 7.9 ppm .

-

H2/H6 Protons: These protons are ortho to the hydroxyl group and will be shielded, appearing further upfield around δ 6.9 ppm .

-

-

Phenolic Proton (δ ~5-10 ppm): The chemical shift of the -OH proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet and may exchange with D₂O.

-

Aliphatic Chain (δ 0.9 - 3.0 ppm):

-

H8 Protons (α-CH₂): The methylene group adjacent to the carbonyl (C8) is deshielded and will appear as a triplet around δ 2.9 ppm .

-

H11 Protons (ω-CH₃): The terminal methyl group (C11) is the most shielded and will appear as a triplet around δ 0.9 ppm .

-

H9 and H10 Protons (β, γ-CH₂): The intermediate methylene groups will appear as overlapping multiplets, likely a sextet for H9 and a sextet for H10, in the range of δ 1.3 - 1.7 ppm .

-

Predicted ¹H NMR Data Summary

| Labeled Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H11 | ~ 0.9 | Triplet (t) | 3H |

| H10 | ~ 1.4 | Sextet | 2H |

| H9 | ~ 1.6 | Sextet | 2H |

| H8 | ~ 2.9 | Triplet (t) | 2H |

| H2, H6 | ~ 6.9 | Doublet (d) | 2H |

| H3, H5 | ~ 7.9 | Doublet (d) | 2H |

| -OH | 5 - 10 (variable) | Broad Singlet (br s) | 1H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Valerylphenol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse program is used, typically with 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule. Due to the molecule's symmetry, C2 is equivalent to C6, and C3 is equivalent to C5, resulting in 9 unique carbon signals instead of 11.

Interpretation and Causality

-

Carbonyl Carbon (C7): The C=O carbon is highly deshielded and will appear furthest downfield, typically above δ 200 ppm .[2]

-

Aromatic Carbons (δ 115 - 165 ppm):

-

C1 (C-OH): This carbon, attached to the electronegative oxygen, will be significantly deshielded, appearing around δ 162 ppm .[3]

-

C4 (C-C=O): The ipso-carbon attached to the valeryl group will be found around δ 130 ppm . Its exact shift is influenced by the carbonyl group.

-

C3/C5: These carbons, ortho to the carbonyl group, are deshielded and appear around δ 131 ppm .[3][4]

-

C2/C6: These carbons, ortho to the hydroxyl group, are shielded and appear upfield around δ 115 ppm .[3]

-

-

Aliphatic Carbons (δ 13 - 40 ppm):

-

C8 (α-CH₂): The carbon adjacent to the carbonyl is deshielded, appearing around δ 38 ppm .

-

C11 (ω-CH₃): The terminal methyl carbon is the most shielded, appearing furthest upfield around δ 14 ppm .

-

C9/C10: The remaining methylene carbons will appear in the region of δ 20-30 ppm .

-

Predicted ¹³C NMR Data Summary

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) |

| C7 (C=O) | ~ 201.0 |

| C1 | ~ 162.0 |

| C3, C5 | ~ 131.5 |

| C4 | ~ 130.0 |

| C2, C6 | ~ 115.5 |

| C8 | ~ 38.5 |

| C10 | ~ 26.0 |

| C9 | ~ 22.5 |

| C11 | ~ 14.0 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use the same spectrometer as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans (e.g., 1024 or more) compared to ¹H NMR.

-

Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Interpretation and Causality

-

O-H Stretch (3550 - 3200 cm⁻¹): The phenolic hydroxyl group will produce a strong and characteristically broad absorption band in this region due to intermolecular hydrogen bonding.[5][6]

-

C-H Aromatic Stretch (>3000 cm⁻¹): Weak to medium sharp peaks will appear just above 3000 cm⁻¹ corresponding to the C-H bonds on the benzene ring.

-

C-H Aliphatic Stretch (<3000 cm⁻¹): Medium to strong sharp peaks will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) from the C-H bonds of the valeryl chain.

-

C=O Carbonyl Stretch (1685 - 1665 cm⁻¹): A very strong, sharp absorption band is expected for the aryl ketone carbonyl group. Conjugation with the benzene ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[7]

-

C=C Aromatic Stretch (1600 - 1450 cm⁻¹): Several medium to strong sharp peaks will appear in this region, characteristic of the benzene ring.

-

C-O Stretch (~1220 cm⁻¹): A strong peak corresponding to the stretching of the C-O bond of the phenol group is expected.[5]

-

C-H Out-of-Plane Bending (~830 cm⁻¹): A strong peak in this region is indicative of 1,4- (para) disubstitution on a benzene ring.[8]

Predicted IR Absorption Data

| Functional Group Vibration | Predicted Position (cm⁻¹) | Intensity |

| Phenol O-H Stretch | 3550 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| Ketone C=O Stretch | ~ 1670 | Strong, Sharp |

| Aromatic C=C Stretch | 1600, 1510, 1450 | Medium-Strong |

| Phenol C-O Stretch | ~ 1220 | Strong |

| para-substitution C-H Bend | ~ 830 | Strong |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of solid 4-Valerylphenol powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Presentation: The data is typically presented as a plot of percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features. Electron Ionization (EI) is a common technique that causes extensive fragmentation.

Interpretation and Causality

The molecular formula of 4-Valerylphenol is C₁₁H₁₄O₂, giving it a molecular weight of 178.23 g/mol .[1]

-

Molecular Ion (M⁺˙): The parent ion peak is expected at m/z = 178 .

-

Major Fragmentation Pathways:

-

Alpha-Cleavage (Benzylic Cleavage): The most favorable cleavage often occurs at the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain (C7-C8 bond). This results in the formation of a stable acylium ion.

-

McLafferty Rearrangement: Ketones with a hydrogen atom on the gamma-carbon (C10) can undergo this characteristic rearrangement. A six-membered transition state leads to the cleavage of the Cα-Cβ bond (C8-C9) and the elimination of a neutral alkene (propene in this case), generating a radical cation.

-

Fragment: [HOC₆H₄C(OH)=CH₂]⁺˙

-

Expected m/z: 136

-

-

Caption: Predicted major fragmentation pathways for 4-Valerylphenol in EI-MS.

Predicted Mass Spectrometry Data

| m/z Value | Proposed Fragment Identity | Significance |

| 178 | [C₁₁H₁₄O₂]⁺˙ (Molecular Ion) | Parent Peak |

| 136 | [HOC₆H₄C(OH)=CH₂]⁺˙ | McLafferty Rearrangement |

| 121 | [HOC₆H₄CO]⁺ | α-Cleavage, Base Peak |

| 93 | [C₆H₅O]⁺ (Phenoxy radical cation) | Loss of CO from m/z 121 |

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of 4-Valerylphenol (e.g., ~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The sample is vaporized and separated from the solvent and any impurities on the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV for EI).

-

Analysis: The resulting charged fragments are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

-

Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The structural elucidation of 4-Valerylphenol is reliably achieved through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the specific arrangement of the valeryl chain and the para-substitution pattern on the aromatic ring. Infrared spectroscopy serves as a rapid and definitive method to verify the presence of the key phenolic hydroxyl and ketone carbonyl functional groups. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, such as the formation of the m/z 121 acylium ion, which provides further structural validation. Together, these methods provide a comprehensive and self-validating spectroscopic profile essential for the quality control and research applications of 4-Valerylphenol.

References

-

Doc Brown's Chemistry. Infrared spectrum of phenol. Retrieved from [Link]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of phenol. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). Mass spectrum of Acetophenone, 4'-hydroxy-. Retrieved from [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of California, Santa Cruz (UCSC). Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]

Sources

- 1. 4'-Hydroxyvalerophenone | 2589-71-1 [chemicalbook.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 4-Ethylphenol(123-07-9) 13C NMR [m.chemicalbook.com]

- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Phenol [webbook.nist.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. Acetophenone, 4'-hydroxy- [webbook.nist.gov]

- 10. 4'-Hydroxyacetophenone(99-93-4) MS [m.chemicalbook.com]

Solubility of 4-Valerylphenol in different solvents

An In-Depth Technical Guide to the Solubility of 4-Valerylphenol for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Understanding 4-Valerylphenol and the Critical Role of Solubility

4-Valerylphenol, also known as p-valeroylphenol, is an organic compound characterized by a phenol ring substituted with a valeryl group. This structure, featuring both a polar phenolic hydroxyl group and a non-polar five-carbon acyl chain, imparts amphiphilic properties that are of significant interest in medicinal chemistry and drug development. The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] Poor aqueous solubility can lead to low bioavailability, hindering a promising compound's therapeutic potential. Conversely, understanding its solubility in organic solvents is crucial for synthesis, purification, formulation, and the development of analytical methods.

This guide provides a comprehensive technical overview of the solubility of 4-Valerylphenol. We will delve into the theoretical principles governing its dissolution, present predictive analyses based on its molecular structure, and provide a robust experimental protocol for empirical determination. The insights herein are designed to empower researchers and drug development professionals to make informed decisions, troubleshoot challenges, and accelerate their research and development timelines.

The Physicochemical Landscape of 4-Valerylphenol

A molecule's solubility is dictated by its intrinsic physicochemical properties. For 4-Valerylphenol, the key characteristics are the interplay between its polar and non-polar regions.

-

The Polar Head: The phenolic hydroxyl (-OH) group is capable of acting as both a hydrogen bond donor and acceptor. This feature promotes interaction with polar solvents, particularly those that can also engage in hydrogen bonding.[4][5] Furthermore, this group is weakly acidic, with a pKa that allows for deprotonation in a basic medium to form a highly polar phenoxide ion, which dramatically increases aqueous solubility.

-

The Non-Polar Tail: The benzene ring and the five-carbon valeryl chain (–C(O)(CH₂)₃CH₃) constitute a significant non-polar, lipophilic domain. This region favors interactions with non-polar or moderately polar organic solvents through van der Waals forces.[6]

The balance between these two features suggests that 4-Valerylphenol will exhibit moderate polarity and, therefore, a nuanced solubility profile across a spectrum of solvents. The guiding principle of "like dissolves like" is paramount; solvents with physicochemical properties similar to 4-Valerylphenol will be the most effective at dissolving it.[6][7]

Predictive Solubility Analysis and Data Overview

Based on the structure of 4-Valerylphenol, we can predict its relative solubility in common laboratory solvents. The following table summarizes these predictions, which should be empirically verified for specific applications. The polarity index is included as a general guide to the polarity of the solvent.

| Solvent | Solvent Class | Polarity Index | Predicted Solubility of 4-Valerylphenol | Rationale for Prediction |

| Water | Polar Protic | 10.2 | Low to Sparingly Soluble | The large non-polar alkyl chain and aromatic ring outweigh the solubilizing effect of the single hydroxyl group.[6] |

| Methanol | Polar Protic | 5.1 | High | The alcohol can effectively hydrogen bond with the phenolic group, while its short alkyl chain can interact with the non-polar tail.[5][8] |

| Ethanol | Polar Protic | 5.2 | High | Similar to methanol, ethanol is an excellent solvent for phenolic compounds, balancing polarity and non-polar character.[8][9] |

| Acetone | Polar Aprotic | 5.1 | High | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the phenolic proton and its organic character solvates the non-polar tail well.[10] |

| Dichloromethane (DCM) | Moderately Polar | 3.1 | Moderate to High | DCM's moderate polarity is suitable for compounds that are not extremely polar or non-polar. |

| Ethyl Acetate | Moderately Polar | 4.4 | Moderate to High | Offers a good balance of polarity to interact with the hydroxyl group and non-polar character for the rest of the molecule.[8] |

| Hexane | Non-polar | 0.0 | Very Low | The extreme non-polar nature of hexane cannot effectively solvate the polar hydroxyl group, leading to poor solubility.[9][10] |

| 5% aq. NaOH | Aqueous Basic | N/A | High | The basic solution deprotonates the acidic phenolic hydroxyl group, forming the highly water-soluble sodium phenoxide salt.[11][12] |

| 5% aq. HCl | Aqueous Acidic | N/A | Low | The acidic environment suppresses the ionization of the phenolic group, keeping the compound in its less soluble neutral form.[11][12] |

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to precise quantification, a standardized experimental protocol is essential. The Shake-Flask method is a widely recognized and reliable technique for determining equilibrium solubility.[7]

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

This protocol ensures a self-validating system by measuring concentration over time until a plateau is reached, confirming that equilibrium has been established.

Materials and Equipment:

-

4-Valerylphenol (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Standard Solutions: Accurately prepare a series of stock solutions of 4-Valerylphenol in a suitable solvent (e.g., methanol) to create a calibration curve for HPLC analysis.

-

Sample Preparation: Add an excess amount of solid 4-Valerylphenol to a vial containing a known volume of the test solvent (e.g., 5 mL). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) and agitation speed (e.g., 150 rpm).

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Dilution: Dilute the filtered sample with the mobile phase or a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples by HPLC. Use the previously generated calibration curve to determine the concentration of 4-Valerylphenol in the saturated solution.

-

Equilibrium Confirmation: Compare the concentrations obtained at the different time points. Equilibrium is confirmed when the concentration does not significantly change between two consecutive time points (e.g., 48 and 72 hours). The final, stable concentration is the equilibrium solubility.

Key Factors Influencing Solubility

Impact of pH

For ionizable compounds like 4-Valerylphenol, pH is a dominant factor in aqueous solubility. The phenolic hydroxyl group is weakly acidic. In solutions with a pH well below its pKa, the compound will exist in its neutral, less soluble form. As the pH approaches and exceeds the pKa, the compound deprotonates to form the much more polar and water-soluble phenoxide anion. This relationship is critical for designing oral drug formulations, as the compound will face a wide range of pH environments from the stomach (acidic) to the intestine (neutral to slightly basic).

Impact of Temperature

The dissolution of most solid compounds is an endothermic process. Therefore, the solubility of 4-Valerylphenol is generally expected to increase with rising temperature.[7][13] This is an important consideration for manufacturing processes, such as crystallization for purification, where solubility at different temperatures is leveraged to achieve high purity and yield. Studies on various phenolic acids have confirmed that solubility in water and organic solvents like methanol and ethanol increases significantly with temperature.[14]

Sources

- 1. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcmas.com [ijcmas.com]

- 6. chem.ws [chem.ws]

- 7. youtube.com [youtube.com]

- 8. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts [foodandnutritionjournal.org]

- 10. researchgate.net [researchgate.net]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. researchgate.net [researchgate.net]

Whitepaper: Investigating the Therapeutic Potential of 4-Valerylphenol - A Structure-Activity Guided Approach

An in-depth technical guide on the core.

Preamble: The exploration of novel chemical entities for therapeutic applications is the cornerstone of modern drug discovery. This guide addresses 4-Valerylphenol, a compound for which public-domain research on biological activity is notably scarce. The absence of established data presents a unique opportunity to define a de novo research program. This document, therefore, serves as a strategic and technical roadmap for researchers and drug development professionals. We will proceed not by summarizing existing findings, but by constructing a hypothesis-driven framework based on established principles of structure-activity relationships (SAR) to investigate the potential biological activities of this molecule.

Deconstruction of the Target Molecule: 4-Valerylphenol

At its core, 4-Valerylphenol is a simple yet intriguing molecule. It is an acylphenol, characterized by two primary moieties:

-

A Phenolic Ring: The hydroxyl (-OH) group attached to the benzene ring is a well-known pharmacophore. This feature is famous for its ability to donate a hydrogen atom, a fundamental mechanism for neutralizing free radicals. This immediately suggests that antioxidant activity is a primary avenue for investigation.

-

A C5 Acyl Chain (Valeryl Group): The five-carbon acyl chain attached at the para position relative to the hydroxyl group introduces lipophilicity to the molecule. This property is critical for biological activity, as it governs the molecule's ability to traverse cellular membranes and interact with hydrophobic pockets within target proteins.

This dual character—a reactive phenolic head and a lipophilic tail—is reminiscent of other biologically active compounds, such as gingerols and certain non-steroidal anti-inflammatory drugs (NSAIDs), guiding our initial hypotheses.

Primary Hypotheses: Potential Biological Activities

Based on the structural analysis, we can postulate several testable hypotheses for the biological activity of 4-Valerylphenol.

Hypothesis 1: Potent Antioxidant Activity

The phenolic hydroxyl group is a classic hydrogen donor, capable of quenching reactive oxygen species (ROS). This is a foundational mechanism for mitigating cellular damage implicated in aging, neurodegenerative diseases, and cancer.

Hypothesis 2: Anti-inflammatory Properties

Many phenolic compounds exhibit anti-inflammatory effects. The mechanism could involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1/COX-2) or the modulation of inflammatory signaling pathways such as NF-κB.

Hypothesis 3: Antimicrobial Effects

The lipophilic nature of the valeryl chain combined with the acidic phenol group may enable the molecule to disrupt bacterial cell membranes, leading to antimicrobial activity. This is a known mechanism for various phenolic compounds.

The logical flow for a preliminary investigation is visualized below.

Caption: Proposed research workflow for 4-Valerylphenol.

Experimental Protocols: A Self-Validating Framework

The following protocols are designed to systematically test our primary hypotheses. Each protocol includes internal controls and rationale to ensure data integrity.

Protocol: DPPH Free Radical Scavenging Assay (Antioxidant)

Objective: To quantify the intrinsic ability of 4-Valerylphenol to donate a hydrogen atom and neutralize a stable free radical.

Methodology:

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

-

Prepare a stock solution of 4-Valerylphenol (e.g., 10 mM) in methanol.

-

Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µM).

-

Ascorbic acid or Trolox should be used as a positive control and prepared similarly.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the various concentrations of 4-Valerylphenol, the positive control, or methanol (as a blank).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis & Trustworthiness:

-

The percentage of scavenging activity is calculated using the formula: (A_blank - A_sample) / A_blank * 100.

-

The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging percentage against the concentration.

-

The self-validating nature of this assay lies in the positive control; a robust dose-response curve for ascorbic acid validates the assay's execution.

-

Protocol: COX-1/COX-2 Inhibition Assay (Anti-inflammatory)

Objective: To determine if 4-Valerylphenol can selectively or non-selectively inhibit the key enzymes in the inflammatory pathway.

Methodology:

-

Assay Kit: Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam), which provides purified ovine COX-1 and human recombinant COX-2.

-

Procedure:

-

Follow the manufacturer's protocol precisely. Typically, this involves incubating the enzyme (COX-1 or COX-2) with a heme cofactor.

-

Add 4-Valerylphenol at various concentrations. A known NSAID (e.g., celecoxib for COX-2, SC-560 for COX-1) must be used as a positive control.

-

Initiate the reaction by adding arachidonic acid.

-

The reaction produces prostaglandin G2, which is then measured colorimetrically or fluorometrically.

-

-

Data Analysis & Trustworthiness:

-

Calculate the percentage of inhibition for each concentration against a no-inhibitor control.

-

Determine the IC50 values for both COX-1 and COX-2.

-

The selectivity index (IC50 COX-2 / IC50 COX-1) can be calculated. The clear and expected activity of the control inhibitors is the primary validation checkpoint for this experiment.

-

Data Presentation: Anticipated Results

All quantitative data should be summarized for clear interpretation. Below are templates for presenting the anticipated results from the described protocols.

Table 1: Antioxidant Activity of 4-Valerylphenol

| Compound | IC50 (µM) vs. DPPH |

|---|---|

| 4-Valerylphenol | TBD |

| Ascorbic Acid (Control) | Expected: ~20-40 µM |

Table 2: COX Enzyme Inhibition Profile

| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 4-Valerylphenol | TBD | TBD | TBD |

| Celecoxib (Control) | Expected: >10 | Expected: ~0.1-1 | >10 |

Proposed Mechanism of Action: A Visual Hypothesis

Should 4-Valerylphenol prove to be an effective anti-inflammatory agent via NF-κB pathway modulation, the mechanism could be visualized as follows. This pathway is a cornerstone of inflammatory response.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion and Forward Outlook

This guide outlines a foundational, logic-driven approach to characterizing the biological potential of 4-Valerylphenol. By starting with its fundamental chemical structure and applying established principles of medicinal chemistry and pharmacology, we have constructed a robust, multi-pronged research plan. The successful execution of these experiments will provide the first authoritative data on this molecule's activity, paving the way for more advanced preclinical development.

An In-depth Technical Guide to the Natural Occurrence of 4-Valerylphenol and Related Phenolic Ketones

Abstract: This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of 4-Valerylphenol (4'-Hydroxyvalerophenone) and structurally related alkylated phenolic compounds. While 4-Valerylphenol is well-documented as a synthetic intermediate, its presence as a natural product is not widely reported. This document synthesizes information on the known natural sources of similar short-chain alkylphenols and phenolic ketones, explores their biosynthetic origins via established metabolic pathways, and provides detailed, field-proven methodologies for their extraction, isolation, and characterization. This guide is intended for researchers, scientists, and drug development professionals investigating novel bioactive compounds from natural sources.

Introduction and Scope

Phenolic compounds represent a vast and structurally diverse class of secondary metabolites produced by plants and microorganisms.[1][2] Their roles range from structural components like lignin to defense molecules and signaling agents.[3] Within this class, alkylphenols, characterized by a phenol ring with one or more alkyl substituents, are of significant interest. While long-chain alkylphenols such as nonylphenol and octylphenol are widely known as industrial surfactants and environmental contaminants, a variety of short-chain alkylphenols are bona fide natural products.[4][5]

This guide focuses on 4-Valerylphenol (also known as 4'-Hydroxyvalerophenone), a phenolic ketone with a five-carbon acyl group. Although primarily utilized as a synthetic building block, its structural similarity to other known natural products warrants an investigation into its potential biogenic origins.[6] We will explore the established occurrences of related compounds, delineate the primary biosynthetic pathways from which they likely arise, and present a validated workflow for screening natural sources for their presence.

Natural Occurrence of Structurally Related Phenols

Direct evidence for the biosynthesis of 4-Valerylphenol in nature is scarce in current scientific literature. However, a number of structurally related short-chain alkylphenols and vinylphenols have been successfully isolated from diverse biological sources. These compounds establish a precedent for the natural production of phenols with simple carbon side chains.

| Compound | Structure | Natural Source(s) | Reference(s) |

| p-Cresol (4-Methylphenol) | Phenol with a C1 methyl group | Mammalian sweat and scent glands (beaver, elephant, pig), bacteria. | [1] |

| 4-Ethylphenol | Phenol with a C2 ethyl group | Component of castoreum (beaver scent glands). | [1] |

| 4-Vinylphenol | Phenol with a C2 vinyl group | Found in organisms like Streptomyces and produced by yeast (Saccharomyces cerevisiae). | [7] |

| 2-Methoxy-4-vinylphenol | A guaiacol derivative | Identified in red cabbage (Brassica oleracea). | [8] |

| Phenolic Lipids (e.g., Alkylresorcinols) | Dihydroxyphenols with long alkyl chains | Cereal grains (wheat, rye), bacteria, fungi. | [9] |

| Bisphenol F | Two hydroxyphenyl groups linked by a methylene bridge | Rhizomes of plants used in traditional medicine (e.g., Gastrodia elata). | [10] |

Biosynthetic Pathways of Plant Phenolics

The biosynthesis of phenolic compounds in plants and microorganisms is a well-elucidated process, primarily involving the shikimate and phenylpropanoid pathways.[2][11] These pathways convert primary metabolites from glycolysis and the pentose phosphate pathway into aromatic amino acids and their phenolic derivatives.

The core pathway begins with phosphoenolpyruvate and erythrose-4-phosphate and proceeds through shikimic acid to produce L-phenylalanine and L-tyrosine.[2] These amino acids are the entry point into the phenylpropanoid pathway, which generates key intermediates like cinnamic acid and p-coumaric acid.[12]

Hypothetical Biosynthesis of 4-Valerylphenol

The formation of a C5 acyl chain on a phenolic ring likely involves a mechanism analogous to the biosynthesis of flavonoids, which couples the phenylpropanoid and acetate-malonate pathways.[2] In this proposed scheme, a phenolic precursor (such as 4-hydroxybenzoyl-CoA, derived from p-coumaroyl-CoA) would act as a starter unit for a polyketide synthase (PKS) enzyme. The PKS would catalyze the sequential condensation of two malonyl-CoA extender units, followed by reduction and decarboxylation steps to form the five-carbon valeryl chain.

Methodologies for Isolation and Characterization

A robust and systematic workflow is critical for the successful isolation and identification of novel or trace-level compounds from complex biological matrices.[13] The following protocols are designed to be self-validating, incorporating quality control at each stage.

Experimental Protocol: Extraction and SPE Cleanup

This protocol describes the extraction and enrichment of phenolic compounds from a dried plant matrix.

Step 1: Extraction

-

Weigh 10 g of finely ground, lyophilized plant material into a 250 mL Erlenmeyer flask.

-

Add 100 mL of 80% aqueous methanol (HPLC grade). The addition of water improves the extraction efficiency for a broad range of polar and semi-polar phenols.

-

Agitate the slurry on an orbital shaker at 150 rpm for 4 hours at room temperature, protected from light.

-

Separate the extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper.

-

Concentrate the filtrate to ~10 mL using a rotary evaporator at 40°C.

-

Bring the final volume to 20 mL with deionized water, resulting in a primarily aqueous crude extract.

Step 2: Solid-Phase Extraction (SPE) Cleanup [14]

-

Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. This activates the stationary phase. Do not allow the cartridge to run dry.

-

Loading: Load the 20 mL aqueous crude extract onto the cartridge at a flow rate of ~1-2 mL/min. Non-polar and semi-polar compounds, including alkylphenols, will be retained.

-

Washing: Wash the cartridge with 10 mL of deionized water to remove highly polar impurities like sugars and organic acids.

-

Elution: Elute the retained phenolic compounds with 10 mL of methanol into a clean collection tube.

-

Final Preparation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of methanol for analysis.

Analytical Characterization

The choice of analytical technique depends on the required sensitivity, selectivity, and whether quantification or identification is the primary goal.[14][15]

| Parameter | HPLC with Fluorescence Detection (HPLC-FLD) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Limit of Detection (LOD) | 0.01 - 1 µg/L | 0.01 - 0.1 µg/L | 0.1 - 10 ng/L |

| Selectivity | High (for fluorescent compounds) | High (with derivatization) | Very High |

| Sample Throughput | Moderate | Low to Moderate | High |

| Matrix Effect | Moderate | Low | High |

| Primary Use | Quantification of known fluorescent analytes. | Screening and identification of volatile/semi-volatile compounds. | High-sensitivity quantification and structural confirmation. |

| Data adapted from performance metrics for structurally similar long-chain alkylphenols.[14] |

Protocol: HPLC-FLD Analysis [16]

-

System: High-Performance Liquid Chromatography system with a fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 65:35 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Fluorescence Detection: Excitation wavelength (λex) ≈ 225 nm; Emission wavelength (λem) ≈ 305 nm. These settings are typical for simple phenols and should be optimized using a 4-Valerylphenol standard.

-

Quantification: Based on the peak area relative to a calibration curve generated from authentic standards of 4-Valerylphenol.

Biological Activity and Potential Applications

Naturally occurring phenols are renowned for a wide spectrum of biological activities, making them a cornerstone of drug discovery and nutraceutical development.[17][18]

-

Antimicrobial Activity: Many simple phenols and phenolic lipids exhibit potent activity against bacteria and fungi.[9][19][20] Their mechanism often involves disrupting the cell membrane or inhibiting key microbial enzymes. The length and structure of the alkyl chain can significantly influence this activity.[19]

-

Antioxidant Properties: The phenolic hydroxyl group is an excellent hydrogen donor, allowing these molecules to scavenge free radicals and mitigate oxidative stress. This activity is foundational to their roles in preventing chronic diseases.[17]

-

Enzyme Inhibition: Specific phenolic structures can fit into the active sites of enzymes, modulating their activity. This has been explored for applications in anti-inflammatory and anti-cancer therapies.[18]

Given its structure—a classic phenolic antioxidant scaffold combined with a lipophilic acyl chain—4-Valerylphenol, if found in nature, would be a prime candidate for screening for antimicrobial and antioxidant activities. Its moderate lipophilicity may enhance its ability to permeate biological membranes, potentially increasing its bioavailability and efficacy compared to more polar phenols.

Conclusion and Future Directions

While 4-Valerylphenol is an established synthetic compound, its existence as a natural product remains an open question. The documented natural occurrence of structurally analogous compounds like 4-ethylphenol and vinylphenols, coupled with well-understood biosynthetic machinery in plants and microbes, provides a strong rationale for its potential discovery in nature.[1][8]

The primary challenge is the lack of targeted screening efforts. Future research should focus on:

-

Metabolomic Screening: Utilizing high-resolution LC-MS/MS to screen extracts from a diverse range of organisms, particularly those known to produce other unique phenolic compounds.

-

Genome Mining: Searching for polyketide synthase (PKS) genes in plants and bacteria that could be responsible for synthesizing short-chain acylphenols.

-

Bioactivity-Guided Isolation: Using antimicrobial or antioxidant assays to screen crude extracts and guide the fractionation process towards isolating active compounds, which may lead to the discovery of 4-Valerylphenol or its isomers.

The methodologies outlined in this guide provide a robust framework for undertaking such an investigation, potentially uncovering a new class of bioactive natural products with applications in the pharmaceutical and food preservation industries.

References

-

Alkylphenol - Wikipedia. Wikipedia. Link

-

Pimolrat, P., et al. (2018). Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review. PubMed. Link

-

Pimolrat, P., et al. (2018). Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review. ResearchGate. Link

-

Naturally occurring phenols - Wikipedia. Wikipedia. Link

-

Lattanzio, V., et al. (2013). Plant phenolics: Recent advances on their biosynthesis, genetics, and ecophysiology. ScienceDirect. Link

-

García-Cerón, G., et al. (2024). General molecular structure for alkylphenols abbreviated as APs. ResearchGate. Link

-

Tohge, T., et al. (2023). Polyphenols in Plants: Structure, Biosynthesis, Abiotic Stress Regulation, and Practical Applications. PubMed Central. Link

-

Fasolin, L. H., et al. (2022). Tailored Functionalization of Natural Phenols to Improve Biological Activity. PubMed Central. Link

-

Gardziella, A., et al. (1989). Analytical Methods. ResearchGate. Link

-

Renner, R. (1997). Degradation pathway of alkylphenolethoxylate. ResearchGate. Link

-

A Comparative Guide to Analytical Methods for 4-Undecylphenol Detection. BenchChem. Link

-

Zgoła-Grześkowiak, A., & Grześkowiak, T. (2021). Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds. MDPI. Link

-

Stasiuk, M., & Kozubek, A. (2010). Biological activity of phenolic lipids. PubMed Central. Link

-

Hubble, A. B., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology. Link

-

Hubble, A. B., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PubMed Central. Link

-

4'-Hydroxyvalerophenone | 2589-71-1. ChemicalBook. Link

-

Bucar, F., et al. (2013). Natural product isolation--how to get from biological material to pure compounds. PubMed. Link

-

Analysis of Alkylphenols Using New Internal Standards. Sigma-Aldrich. Link

-

Rubab, M., et al. (2020). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. PubMed Central. Link

-

Tatiya-Aphiradee, N., et al. (2018). Flavonoids and Other Phenolic Compounds from Medicinal Plants for Pharmaceutical and Medical Aspects: An Overview. PubMed Central. Link

-

Krymkin, N. Y., et al. (2016). Theory and Practice of Alkyl Phenol Synthesis. tert-Octylphenols. ACS Publications. Link

-

4-Vinylphenol | C8H8O | CID 62453. PubChem. Link

-

Sak, K., & Nguyen, T. (2019). Naturally occurring bisphenol F in plants used in traditional medicine. PubMed. Link

-

4-Nonylphenol | C15H24O | CID 1752. PubChem. Link

-

Tohge, T., et al. (2023). Polyphenols in Plants: Structure, Biosynthesis, Abiotic Stress Regulation, and Practical Applications (Review). ResearchGate. Link

-

Lee, S. Y., & Kim, J. (2018). Synthesis of 4-vinylphenol (4VPh) from glucose. ResearchGate. Link

-

Wang, Y., et al. (2019). Biosynthesis, Chemistry, and Pharmacology of Polyphenols from Chinese Salvia Species: A Review. PubMed Central. Link

-

Ashenhurst, J. (2016). A Gallery of Some Interesting Molecules From Nature. Master Organic Chemistry. Link

-

Phenol | Definition, Structure, Uses, & Facts. Britannica. Link

Sources

- 1. Naturally occurring phenols - Wikipedia [en.wikipedia.org]

- 2. Polyphenols in Plants: Structure, Biosynthesis, Abiotic Stress Regulation, and Practical Applications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alkylphenol - Wikipedia [en.wikipedia.org]

- 5. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4'-Hydroxyvalerophenone | 2589-71-1 [chemicalbook.com]

- 7. 4-Vinylphenol | C8H8O | CID 62453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological activity of phenolic lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Naturally occurring bisphenol F in plants used in traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biosynthesis, Chemistry, and Pharmacology of Polyphenols from Chinese Salvia Species: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural product isolation--how to get from biological material to pure compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Flavonoids and Other Phenolic Compounds from Medicinal Plants for Pharmaceutical and Medical Aspects: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 20. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile of 4-Valerylphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Valerylphenol, also known as 4-hydroxyvalerophenone, is a phenolic compound with a growing presence in various industrial applications. As with any chemical intended for widespread use, a thorough understanding of its toxicological profile is paramount for ensuring human and environmental safety. This guide provides a comprehensive analysis of the known and predicted toxicological properties of 4-Valerylphenol. Due to the limited direct toxicological data on this specific compound, this paper employs a weight-of-evidence approach, leveraging data from structurally related alkylphenols to construct a robust and scientifically grounded toxicological profile. This document delves into the physicochemical characteristics, toxicokinetics, and various toxicological endpoints, including acute, sub-chronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. Furthermore, it outlines key experimental protocols for the toxicological evaluation of 4-Valerylphenol and presents visual representations of metabolic pathways and experimental workflows to enhance understanding.

Introduction

Phenolic compounds are a broad class of chemicals characterized by a hydroxyl group attached to an aromatic ring. Their utility spans numerous sectors, from the synthesis of polymers and resins to intermediates in the pharmaceutical and fragrance industries. 4-Valerylphenol, a member of the alkylphenol family, is distinguished by a valeryl group at the para position of the phenol ring. While its specific applications are still emerging, its structural similarity to other commercially significant alkylphenols, such as 4-ethylphenol and 4-nonylphenol, suggests its potential use as an intermediate in chemical synthesis.

The imperative for a detailed toxicological assessment of 4-Valerylphenol stems from the well-documented adverse health effects of other alkylphenols, which include endocrine disruption and various organ-specific toxicities. This guide is structured to provide a logical progression from the fundamental chemical properties of 4-Valerylphenol to its complex interactions with biological systems. By integrating data from surrogate molecules, we can anticipate potential hazards and design targeted studies to fill existing data gaps, thereby ensuring a proactive approach to the safe handling and application of this compound.

Physicochemical Properties

The toxicological behavior of a chemical is intrinsically linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) within a biological system.

Properties of 4-Valerylphenol

| Property | Value | Source |

| Chemical Name | 4-Valerylphenol | - |

| Synonyms | 4'-Hydroxyvalerophenone, p-Valerylphenol, 4-Pentanoylphenol | [1] |

| CAS Number | 2589-71-1 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Physical State | White to light beige powder/crystal | [1] |

| Melting Point | 62-65 °C | [1] |

| Boiling Point | 182-183 °C at 3 mmHg | [1] |

| Water Solubility | Estimated to be low | - |

| logP (Octanol-Water Partition Coefficient) | Estimated to be in the range of 2.5 - 3.5 | - |

| pKa | 8.13 ± 0.15 (Predicted) | [1] |